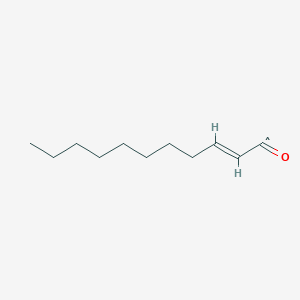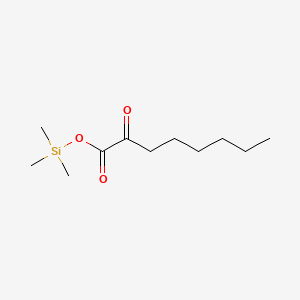
Trimethylsilyl 2-oxooctanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxooctanoic acid trimethylsilyl ester is a chemical compound with the molecular formula C11H24O2Si. It is a derivative of octanoic acid, where the hydroxyl group is replaced by a trimethylsilyl group. This compound is often used in organic synthesis and analytical chemistry due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Oxooctanoic acid trimethylsilyl ester can be synthesized through the esterification of 2-oxooctanoic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
In an industrial setting, the production of 2-oxooctanoic acid trimethylsilyl ester involves large-scale esterification processes. The reaction is carried out in a controlled environment to ensure high yield and purity. The use of automated systems and continuous monitoring helps in maintaining the desired reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
2-Oxooctanoic acid trimethylsilyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield 2-oxooctanoic acid and trimethylsilanol.
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products
Hydrolysis: 2-Oxooctanoic acid and trimethylsilanol.
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohols or other reduced forms.
Substitution: Compounds with new functional groups replacing the trimethylsilyl group.
Aplicaciones Científicas De Investigación
2-Oxooctanoic acid trimethylsilyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for carboxylic acids.
Biology: Employed in the study of metabolic pathways involving fatty acids.
Medicine: Investigated for its potential role in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-oxooctanoic acid trimethylsilyl ester involves its reactivity as an ester. The trimethylsilyl group provides stability and can be easily removed under specific conditions, making it a useful intermediate in various chemical reactions. The molecular targets and pathways depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
Octanoic acid trimethylsilyl ester: Similar structure but lacks the oxo group.
2-Oxooctanoic acid: The parent compound without the trimethylsilyl ester group.
Trimethylsilyl esters of other fatty acids: Similar esters with different fatty acid chains.
Uniqueness
2-Oxooctanoic acid trimethylsilyl ester is unique due to the presence of both the oxo group and the trimethylsilyl ester, which provides specific reactivity and stability. This combination makes it particularly useful in synthetic and analytical applications.
Propiedades
Número CAS |
74367-74-1 |
|---|---|
Fórmula molecular |
C11H22O3Si |
Peso molecular |
230.38 g/mol |
Nombre IUPAC |
trimethylsilyl 2-oxooctanoate |
InChI |
InChI=1S/C11H22O3Si/c1-5-6-7-8-9-10(12)11(13)14-15(2,3)4/h5-9H2,1-4H3 |
Clave InChI |
QFYWLKHRYDIOSX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(=O)C(=O)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



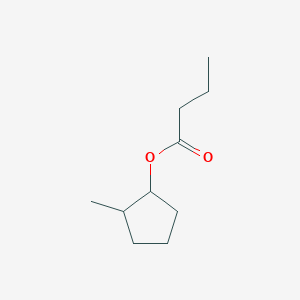
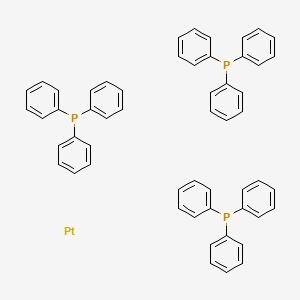
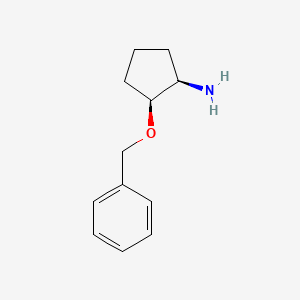
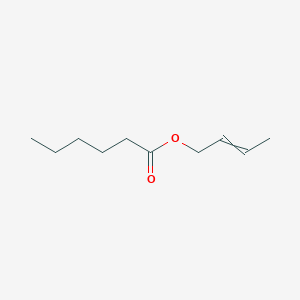
![3-[3-(Dimethylcarbamoylamino)-5-methylphenyl]-1,1-dimethylurea](/img/structure/B13793175.png)
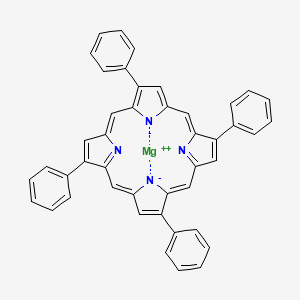
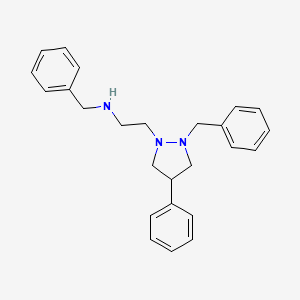
![3-Ethyl-2-[(E)-2-(3-((E)-2-[3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2-methyl-1-cyclohexen-1-YL)ethenyl]-5-methoxy-1,3-benzothiazol-3-ium iodide](/img/structure/B13793188.png)

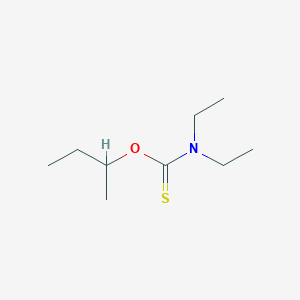
![6,10-Dithia-2-aza-spiro[4.5]decane hydrochloride](/img/structure/B13793206.png)

